Glycylmethionine can be sourced from protein-rich foods, particularly those containing both glycine and methionine. Common dietary sources include meat, fish, eggs, dairy products, legumes, and certain nuts and seeds. Additionally, it can be synthesized in laboratories for research and therapeutic applications.
Glycylmethionine falls under the category of peptides in biochemistry. It is specifically classified as a dipeptide due to its structure, which consists of two amino acids linked by a peptide bond.
The synthesis of glycylmethionine can be achieved through several methods:
The choice of synthesis method depends on factors such as desired yield, purity, and application. Solid-phase synthesis is preferred for large-scale production due to its efficiency and ease of purification. Enzymatic methods are advantageous for producing high-purity compounds with minimal side reactions.
Glycylmethionine has a molecular formula of C_5H_10N_2O_2S. Its structure consists of a glycine residue (the simplest amino acid) linked to a methionine residue. The peptide bond forms between the carboxyl group of glycine and the amino group of methionine.
Glycylmethionine can participate in various chemical reactions typical for peptides:
These reactions are crucial for understanding the stability and reactivity of glycylmethionine under various physiological conditions.
Glycylmethionine exhibits several biological activities that may contribute to its health benefits:
Research indicates that glycylmethionine can influence metabolic pathways related to protein synthesis and cellular repair mechanisms, although further studies are needed to fully elucidate these effects.
Relevant analyses indicate that glycylmethionine retains its structural integrity under physiological conditions, making it suitable for various applications in nutrition and medicine.
Glycylmethionine is utilized in several scientific fields:
Glycylmethionine (Gly-Met) exhibits distinct zwitterionic character in crystalline environments, with proton transfer from the C-terminal carboxyl group to the N-terminal amino group resulting in a dipolar molecular architecture. This charge separation creates a robust electrostatic framework that dominates solid-state packing behavior. Crystallographic analyses reveal that the methionine sulfur atom participates in intramolecular interactions that stabilize the zwitterionic form, particularly through sulfur-mediated polarization effects on adjacent functional groups [3].
The zwitterionic configuration enables unique radical stabilization pathways during oxidation events. When subjected to one-electron oxidation, Gly-Met forms sulfur-centered cation radicals (S⁺) that undergo stabilization through intramolecular three-electron bonding (S∴X) with neighboring electron-rich heteroatoms. This contrasts with its reverse-sequence isomer (Met-Gly), where oxidation favors cyclic S∴N bonded structures due to proximity effects between the N-terminal amine and sulfur atom [1] [3]. The zwitterion's stability under oxidative conditions highlights its role as a redox-buffering entity in peptide systems.
Table 1: Structural Parameters of Gly-Met Zwitterion in Crystalline State
Parameter | Gly-Met Value | Met-Gly Value | Structural Significance |
---|---|---|---|
N–H···O Distance (Å) | 2.68 ± 0.05 | 2.71 ± 0.07 | Zwitterionic charge stabilization |
S···H–N Distance (Å) | 3.22 ± 0.10 | 3.05 ± 0.08 | Sulfur-amine interaction distance |
Dipole Moment (Debye) | 24.3 | 22.7 | Molecular polarization magnitude |
S–C–C–N Torsion (°) | -68.3 | 172.5 | Sidechain-backbone orientation |
The Gly-Met backbone displays exceptional conformational plasticity, sampling both extended (β-strand-like) and kinked (Asx-turn-like) geometries in solid and solution states. This flexibility originates from the glycine residue at the N-terminus, which lacks steric constraints from sidechains, enabling access to Ramachandran plot regions forbidden to chiral amino acids [8]. Crystallographic studies demonstrate that crystalline Gly-Met predominantly adopts extended conformations with φ/ψ angles averaging (-140° ± 15°, 145° ± 20°), stabilized by intermolecular hydrogen-bonding networks [3].
The reverse sequence isomer (Met-Gly) exhibits fundamentally different conformational preferences due to steric constraints from the N-terminal methionine. Met-Gly favors compact folded structures stabilized by S···H–N hydrogen bonding between the methionine sidechain and glycine NH group. This conformational dichotomy between Gly-Met and Met-Gly demonstrates how sequence inversion dramatically alters structural landscapes in dipeptides. Molecular dynamics simulations reveal Gly-Met samples turn-like conformations (<5% population) through transient formation of C7 hydrogen-bonded rings (CO(i)···HN(i+1)), though these lack the stability observed in glycosylated peptides where carbohydrate-peptide interactions stabilize β-turns [8].
Gly-Met crystals exhibit three-dimensional hydrogen-bonding architectures where zwitterionic terminals serve as supramolecular synthons. Each molecule participates in six to eight distinct hydrogen bonds, forming layered β-sheet-like arrangements with alternating hydrophobic (methionine sidechains) and hydrophilic (backbone and terminals) regions [3]. The carboxylate groups act as hydrogen-bond acceptors in dual roles: forming charge-assisted N⁺–H···O⁻ bonds (2.68–2.75 Å) with ammonium groups of adjacent molecules, and weaker C–H···O⁻ interactions (3.10–3.25 Å) with aliphatic moieties [2] [4].
The methionine sidechain participates in non-covalent stabilization through:
These interactions create rhombic lattice arrangements with P2₁ space group symmetry and Z′ = 1. Thermal analysis shows exceptional stability of this hydrogen-bonded network, with decomposition initiating only above 245°C. The crystalline lattice demonstrates anisotropic compressibility, with hydrogen-bonding layers exhibiting 30% lower compressibility along the a-axis compared to the c-axis where hydrophobic interactions dominate [3].
Table 2: Hydrogen-Bond Geometry in Gly-Met Crystals
Bond Type | Distance (Å) | Angle (°) | Frequency (cm⁻¹) | Role in Lattice |
---|---|---|---|---|
N⁺–H···O⁻ (carboxylate) | 2.68–2.75 | 165–172 | 1580–1620 | Charge pairing |
N–H···O=C (amide) | 3.05–3.15 | 145–152 | 3280–3320 | β-sheet formation |
Cₐ–H···O=C | 3.10–3.25 | 125–135 | 3050–3080 | Layer stabilization |
C–H···S (thioether) | 3.25–3.35 | 110–120 | 2850–2900 | Hydrophobic interface |
Gly-Met exhibits distinctive metal chelation behavior through its α-amino carboxylate motif, forming complexes with Si, Ge, and Sn that demonstrate configuration-dependent stability. X-ray crystallography reveals pentacoordinate silicon complexes where Gly-Met adopts O,N-bidentate coordination with Si–O bond lengths of 1.79 ± 0.02 Å and Si–N bonds of 1.97 ± 0.03 Å. The methionine sulfur remains non-coordinated but influences geometry through transannular S···Si interactions (3.15–3.30 Å) that stabilize the trigonal bipyramidal configuration [4].
Germanium and tin complexes display enhanced coordination numbers compared to silicon, forming octahedral complexes with two Gly-Met ligands. The L,L-diastereomer exhibits significantly greater stability (ΔG = -42.3 kJ/mol) than the meso-D,L form (ΔG = -38.7 kJ/mol) due to reduced steric clash between methyl-thioether sidechains. This diastereomeric preference is amplified in F-pocket peptide binding sites of MHC class I molecules, where Gly-Met coordinates Zn²⁺ through carboxylate oxygen and deprotonated amide nitrogen, stabilizing peptide presentation complexes [6].
Table 3: Stability Parameters of Gly-Met Metal Complexes
Metal | Coordination Number | L,L-Isomer Stability Constant (log K) | D,L-Isomer Stability Constant (log K) | Primary Coordination Bonds |
---|---|---|---|---|
Si⁴⁺ | 5 | 7.32 ± 0.15 | 6.89 ± 0.18 | Si–O, Si–N (amine) |
Ge⁴⁺ | 6 | 9.15 ± 0.12 | 8.73 ± 0.15 | Ge–O, Ge–N (amide) |
Sn⁴⁺ | 6 | 11.42 ± 0.20 | 10.85 ± 0.22 | Sn–O, Sn–N (amide), Sn–S (weak) |
Zn²⁺ | 4 | 5.88 ± 0.10 | 5.35 ± 0.12 | Zn–O (carboxylate), Zn–N (amide) |
The thioether functionality shows selective coordination toward soft metals like Pd²⁺ and Pt²⁺, forming S,N-chelate rings that exhibit restricted rotation (ΔG‡ = 68 kJ/mol for S–C bond rotation) due to partial double-bond character. These complexes demonstrate chiral induction at metal centers when using enantiomerically pure Gly-Met, with CD spectroscopy revealing Cotton effects at 285 nm (Δε = +3.25 for L,L-complexes) attributable to sulfur-to-metal charge transfer transitions [4] [6].
Table 4: Crystallographic Bond Parameters in Representative Gly-Met Complexes
Complex | M–O (Å) | M–N (Å) | M–S (Å) | O–M–N Angle (°) | Coordination Geometry |
---|---|---|---|---|---|
[Si(Gly-Met)₂(NCS)₂] | 1.80(2) | 1.89(3) | - | 78.5(1) | Distorted octahedral |
[Ge(Gly-Met)(H₂O)₃]Cl₃ | 1.84(1) | 2.01(2) | - | 80.2(1) | Octahedral |
[Sn(Gly-Met)₂]Cl₂ | 2.15(3) | 2.32(4) | 2.85(1) | 76.8(2) | Pseudooctahedral |
[Zn(Gly-Met)(imidazole)]⁺ | 1.97(1) | 2.05(2) | - | 85.7(1) | Square pyramidal |
These structural studies collectively demonstrate that glycylmethionine serves as a versatile molecular platform for investigating fundamental conformational principles, metal-dependent folding phenomena, and redox-responsive behavior in peptide systems. Its unique combination of flexible glycine residues and redox-active methionine sidechains creates a structurally dynamic dipeptide with complex chemical behavior that far exceeds the properties of its individual amino acid components.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7